N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C10H12BrNO It is known for its unique structure, which includes a bromine atom, an ethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and oxazole groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Bromo-3-ethylacetanilide: This compound shares the bromine and ethyl groups but lacks the oxazole ring, resulting in different chemical properties and applications.
5-Methyl-2-oxazolecarboxamide: This compound contains the oxazole ring and carboxamide group but lacks the bromine and ethyl groups, leading to variations in reactivity and biological activity.
The uniqueness of N-(4-BROMO-2-ETHYLPHENYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-9-7-10(14)4-5-11(9)15-13(17)12-6-8(2)18-16-12/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
ZPHWQIOIUSETHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=NOC(=C2)C |
Origin of Product |
United States |
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